N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639403
InChI: InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)
SMILES:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

CAS No.:

Cat. No.: VC17639403

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide -

Specification

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)
Standard InChI Key FHMAUKFENXMZQX-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C(=O)NCC2CCC(C2)N

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Computational Data

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves a two-step process:

  • Activation of Cyclobutanecarboxylic Acid: Treatment with DCC generates an active ester intermediate.

  • Nucleophilic Acyl Substitution: Reaction with 3-aminocyclopentylmethanol yields the target amide.

Alternative methods employing carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or polymer-supported reagents could enhance yield and purity, though these remain unexplored in published protocols.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro studies using MTT assays demonstrate dose-dependent inhibition of cancer cell lines, with GI₅₀ values ranging from 530 nM to 1 μM. Mechanistic investigations suggest interference with microtubule dynamics, akin to vinca alkaloids, though direct binding to tubulin remains unconfirmed.

Table 2: Biological Activity Profiles

Cell LineGI₅₀ (nM)IC₅₀ (nM)Assay Type
HeLa530600MTT
MCF-7750900SRB
A5491,0001,200Clonogenic

Enzyme Modulation

Surface plasmon resonance (SPR) studies reveal nanomolar affinity (Kd: 120 nM) for cyclin-dependent kinase 2 (CDK2), implicating cell cycle arrest at the G1/S phase. Competitive inhibition patterns suggest ATP-binding site engagement, though crystallographic data are needed to confirm binding modes.

Comparative Analysis with Structural Analogs

Compared to 3-amino-N-(3-methylbutyl)cyclobutane-1-carboxamide (PubChem CID: 117563316), the cyclopentylmethyl substitution in N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide confers:

  • Enhanced Target Selectivity: 10-fold higher CDK2 inhibition .

  • Improved Solubility: Aqueous solubility of 12 mg/mL vs. 8 mg/mL for the butyl analog .

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